molecular formula C14H11FN2O B14237719 (3S)-6-Fluoro-3-phenyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 479677-43-5

(3S)-6-Fluoro-3-phenyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B14237719
CAS No.: 479677-43-5
M. Wt: 242.25 g/mol
InChI Key: WCSJCILJTDOBSC-ZDUSSCGKSA-N
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Description

(3S)-6-Fluoro-3-phenyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a fluorine atom at the 6th position and a phenyl group at the 3rd position of the quinoxaline ring. The compound’s unique structure contributes to its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-6-Fluoro-3-phenyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluoroaniline with phenylglyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinoxaline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3S)-6-Fluoro-3-phenyl-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: The fluorine atom and phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce tetrahydroquinoxalines.

Scientific Research Applications

(3S)-6-Fluoro-3-phenyl-3,4-dihydroquinoxalin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of (3S)-6-Fluoro-3-phenyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoroquinoxaline: Lacks the phenyl group at the 3rd position.

    3-Phenylquinoxaline: Lacks the fluorine atom at the 6th position.

    Dihydroquinoxaline Derivatives: Various derivatives with different substituents at the 3rd and 6th positions.

Uniqueness

The presence of both the fluorine atom and the phenyl group in (3S)-6-Fluoro-3-phenyl-3,4-dihydroquinoxalin-2(1H)-one imparts unique chemical and biological properties. This combination enhances its reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

CAS No.

479677-43-5

Molecular Formula

C14H11FN2O

Molecular Weight

242.25 g/mol

IUPAC Name

(3S)-6-fluoro-3-phenyl-3,4-dihydro-1H-quinoxalin-2-one

InChI

InChI=1S/C14H11FN2O/c15-10-6-7-11-12(8-10)16-13(14(18)17-11)9-4-2-1-3-5-9/h1-8,13,16H,(H,17,18)/t13-/m0/s1

InChI Key

WCSJCILJTDOBSC-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2C(=O)NC3=C(N2)C=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC3=C(N2)C=C(C=C3)F

Origin of Product

United States

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